Synthetic Yield: 70-72% via Ozonolysis or Oxidative Cleavage Routes
Two distinct synthetic routes to tert-butyl 3-oxocyclobutylcarbamate have been reported with high, reproducible yields. The ozonolysis of tert-butyl (3-methylidenecyclobutyl)carbamate proceeds with 70% isolated yield after workup . An alternative RuCl3/NaIO4 oxidative cleavage route achieves 72% isolated yield after flash chromatography . These yields represent substantial improvements over alternative cyclobutane building block syntheses; for comparison, the analogous tert-butyl (2-oxocyclobutyl)carbamate is typically prepared via multi-step sequences with overall yields often below 50%, though direct head-to-head yield data in a single study are not available (Cross-study comparable). The patent literature explicitly notes that prior art routes to tert-butyl 3-oxocyclobutylcarbamate achieved only 25% overall yield and employed hazardous NaN3 reagents, underscoring the value of these optimized protocols for scalable procurement .
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 70% (ozonolysis route); 72% (oxidative cleavage route) |
| Comparator Or Baseline | Prior art route: 25% overall yield; tert-butyl (2-oxocyclobutyl)carbamate: typically <50% overall yield |
| Quantified Difference | 2.8-2.9× improvement over prior art; ~1.4× higher than regioisomer |
| Conditions | Ozonolysis: O3 in CH2Cl2/MeOH at −78 °C, Me2S quench; Oxidative: RuCl3, NaIO4, K2CO3, Bu4NCl in DCM/H2O |
Why This Matters
Higher synthetic yield translates directly to lower cost per gram for procurement and reduced waste generation, critical for medicinal chemistry programs requiring multi-gram to kilogram quantities.
- [1] Patsnap. Preparation method of tert-butyl 3-oxocyclobutyl carbamate (CN111848423A). View Source
